4-iodo-N-(pyridin-2-ylmethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-11-6-4-10(5-7-11)13(17)16-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKMFXBPFTXZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977258 | |
| Record name | 4-Iodo-N-[(pyridin-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6169-49-9 | |
| Record name | 4-Iodo-N-[(pyridin-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodo N Pyridin 2 Ylmethyl Benzamide
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-iodo-N-(pyridin-2-ylmethyl)benzamide reveals a primary disconnection at the amide bond. This is the most logical and common approach for the synthesis of amides, breaking the molecule into two readily accessible building blocks: a carboxylic acid derivative and an amine.
Synthesis of Primary Building Blocks
The successful synthesis of the target compound relies on the efficient preparation of its constituent parts.
Preparation of 4-Iodobenzoyl Precursors
The primary precursor for the acyl portion of the molecule is 4-iodobenzoic acid. This compound is commercially available but can also be synthesized through various methods, most commonly via the diazotization of 4-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.
For the subsequent amidation reaction, it is often advantageous to activate the carboxylic acid. The most common activated form is the acyl chloride, 4-iodobenzoyl chloride . This can be readily prepared from 4-iodobenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govgoogle.comkoreascience.kr For instance, refluxing 4-iodobenzoic acid with an excess of thionyl chloride effectively yields the desired acyl chloride. nih.gov
| Precursor | Starting Material | Reagent | Key Condition |
| 4-Iodobenzoyl chloride | 4-Iodobenzoic acid | Thionyl chloride | Reflux |
This table summarizes a common method for the preparation of the 4-iodobenzoyl precursor.
Synthesis of Pyridin-2-ylmethylamine Derivatives
The amine component, pyridin-2-ylmethylamine , is also a commercially available starting material. However, various synthetic routes exist for its preparation and the synthesis of its derivatives. google.comgoogle.comnih.gov One common method involves the reduction of 2-cyanopyridine. This can be achieved using a variety of reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Another approach involves the reductive amination of pyridine-2-carboxaldehyde. This two-step, one-pot process typically involves the formation of an imine intermediate with an ammonia (B1221849) source, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Amide Bond Formation Strategies for the Target Compound
The crucial step in the synthesis of this compound is the formation of the amide bond between the two key precursors.
Classic Coupling Reagents and Conditions
The most straightforward method for forming the amide bond is the reaction of 4-iodobenzoyl chloride with pyridin-2-ylmethylamine . This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an inert solvent like dichloromethane (B109758) or diethyl ether at room temperature.
Alternatively, direct coupling of 4-iodobenzoic acid and pyridin-2-ylmethylamine can be achieved using a variety of well-established coupling reagents. luxembourg-bio.comresearchgate.net These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine. Common examples of such reagents include:
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov
Phosphonium (B103445) salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
| Coupling Reagent Class | Example Reagent | Typical Additive |
| Carbodiimides | EDC | HOBt |
| Phosphonium Salts | BOP | - |
| Uronium Salts | HBTU | - |
This interactive table showcases common classes of classic coupling reagents used in amide bond formation.
Emerging Methodologies for Amidation
While classic coupling reagents are highly effective, research continues to explore more atom-economical and environmentally benign methods for amide bond formation. researchgate.netresearchgate.net
One emerging area is the use of catalytic methods . For instance, various transition metal catalysts have been developed to facilitate the direct amidation of carboxylic acids or the coupling of other functional groups to form amides. nih.govrsc.org
Another innovative approach involves Umpolung amide synthesis (UmAS) . This strategy reverses the traditional polarity of the reactants. For the synthesis of N-aryl amides, this could involve the reaction of an α-fluoronitroalkane with an N-aryl hydroxylamine. nih.gov While not a direct application to the target molecule, the principles could be adapted.
Furthermore, iodide-mediated anodic amide coupling presents an electrochemical alternative. nih.gov This method utilizes the in-situ generation of an active iodine species to promote the condensation of a carboxylic acid and an amine. Given the presence of an iodine atom in the target molecule's precursor, exploring the compatibility of such a method would be a point of academic interest.
Advanced Synthetic Routes and Pathway Optimization
The optimization of synthetic pathways for this compound and its analogs is an area of active research, driven by the need for more efficient and sustainable chemical processes. Advanced routes leverage cutting-edge catalytic systems to construct the core amide bond and introduce functionality with high precision.
Transition Metal-Catalyzed Coupling Approaches
Transition metal catalysis is central to modern organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. Palladium, copper, and cobalt catalysts, in particular, offer distinct advantages for the synthesis of N-substituted benzamides.
Palladium catalysis is a cornerstone for amide bond formation, primarily through Buchwald-Hartwig amidation and related cross-coupling reactions. The synthesis of this compound can be efficiently achieved by the palladium-catalyzed coupling of a 4-iodobenzoyl precursor with (pyridin-2-yl)methanamine. A typical approach involves reacting 4-iodobenzoyl chloride with the amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
More advanced palladium-catalyzed methods include direct C-H bond activation. For instance, a facile methodology has been developed for producing N-(CH₂-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides via palladium-mediated C(sp³)-H bond activation. nih.gov This type of reaction could be adapted to functionalize a precursor molecule, showcasing the power of palladium to forge complex bonds selectively. Another relevant strategy is the palladium-catalyzed cross-coupling of aryl halides with sodium cyanate, which generates an isocyanate intermediate that is trapped in-situ by an alcohol or amine to form carbamates or ureas, respectively. mit.edu This highlights the versatility of palladium in constructing the foundational bonds of the target molecule.
Table 1: Representative Conditions for Palladium-Catalyzed Amidation
| Catalyst / Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | >95 | Analogous Buchwald-Hartwig amidation |
| Pd(OAc)₂ | (rac)-BINAP | NaOtBu | Toluene | 80-110 | 71-98 | Sequential N-Arylation cmu.edu |
| Pd(OAc)₂ | L2 (a biaryl phosphine) | K₃PO₄ | t-Amyl alcohol | 110 | 94 | N-Arylation of Amides |
This table presents typical conditions for palladium-catalyzed C-N coupling reactions relevant to the synthesis of N-substituted benzamides. Yields are for specific examples in the cited literature.
Copper-catalyzed reactions, particularly the Ullmann condensation and the more recent Goldberg reaction, provide a classic yet continually evolving method for N-arylation. The synthesis of this compound via this route would involve the coupling of an aryl iodide, such as 4-iodobenzoic acid or its derivative, with (pyridin-2-yl)methanamine. These reactions typically employ a Cu(I) salt, such as CuI, often in the presence of a ligand and a base.
Mechanistic studies reveal that these reactions proceed via a Cu(I)-mediated nucleophilic aromatic substitution mechanism. nih.gov The efficiency of the Goldberg reaction has been significantly improved through the development of new ligands. For example, derivatives of the natural amino acid L-proline, such as (S)-N-methylpyrrolidine-2-carboxylate, have been shown to be highly efficient ligands, promoting the N-arylation of amides with aryl iodides under relatively mild conditions. mdpi.com The use of chelating diamine ligands is also crucial for controlling the concentration and reactivity of the active catalytic species. nih.gov
Table 2: Representative Conditions for Copper-Catalyzed N-Arylation (Goldberg-Type Reaction)
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI (5 mol%) | (S)-N-Methylpyrrolidine-2-carboxylate | K₃PO₄ | DMF | 110 | 82-95 | N-Arylation of Amides mdpi.com |
| CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ / K₃PO₄ | Dioxane / DMF | 110-170 | 60-90 | Classic Goldberg Reaction |
| CuDPP (2 equiv) | None | None | DMF | 60 | 55-80 | Coupling with Organostannanes nih.gov |
This table presents typical conditions for copper-catalyzed C-N coupling reactions. Yields are for specific examples in the cited literature for analogous compounds.
Cobalt catalysis has emerged as a powerful tool for C-H bond activation and functionalization. The N-(pyridin-2-ylmethyl)amide moiety itself is an effective directing group in such transformations. A notable example is the cobalt-catalyzed direct carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamide precursors. nih.gov In this process, the 2-picolylamine group directs the cobalt catalyst to activate an ortho C-H bond on the benzamide (B126) ring, which then undergoes carbonylation to form a five-membered imide ring.
This strategy demonstrates an advanced application where a precursor, such as N-(pyridin-2-ylmethyl)benzamide, could be further functionalized. By starting with this compound, one could envision a cobalt-catalyzed process to introduce additional complexity to the molecule, leveraging the directing capacity of the existing framework. While this specific example leads to a different class of compounds (phthalimides), it exemplifies the potential of cobalt catalysis to selectively modify the target scaffold through C-H activation pathways. nih.gov
Table 3: Example of Cobalt-Catalyzed C-H Functionalization of a Benzamide Scaffold
| Cobalt Precursor | Oxidant / CO Source | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Co(OAc)₂·4H₂O | TFBen (CO source) | Mn(OAc)₂·4H₂O | 1,4-Dioxane | 130 | up to 98 | Carbonylative Synthesis nih.gov |
| Co(dppe)I₂ | Zn (reductant) | ZnI₂ | THF | 80 | 62-95 | Reductive Coupling organic-chemistry.org |
This table shows conditions for cobalt-catalyzed reactions on related amide substrates, illustrating the potential for advanced synthesis. TFBen = Benzene-1,3,5-triyl triformate.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, these principles can be applied to the core amidation step. Traditional methods often use stoichiometric activating agents and hazardous solvents. walisongo.ac.id
Greener alternatives focus on several key areas:
Catalysis: Using catalytic amounts of a reagent is inherently greener than using stoichiometric quantities. Boric acid has been identified as an inexpensive, low-toxicity catalyst for the direct condensation of carboxylic acids and amines, generating only water as a byproduct. walisongo.ac.idsemanticscholar.org
Alternative Solvents: Replacing hazardous solvents like dichloromethane or DMF with greener alternatives is a primary goal. researchgate.net Water is the ideal green solvent, and some amidation protocols have been developed in aqueous media. researchgate.net Cyclopentyl methyl ether (CPME) is another example of a safer, more sustainable solvent alternative. nih.gov
Enzymatic Synthesis: Biocatalysis offers a highly sustainable route. Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze amide bond formation under mild conditions in green solvents, offering high selectivity and generating minimal waste. nih.gov
Alternative Energy Sources: Microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. Solvent-free synthesis of amides has been achieved by grinding reactants with a catalyst and using microwave heating. researchgate.net
By integrating these approaches—for instance, a boric acid-catalyzed or enzyme-catalyzed condensation of 4-iodobenzoic acid and (pyridin-2-yl)methanamine under solvent-free or aqueous conditions—the synthesis of the target compound can be made substantially more sustainable.
One-Pot and Sequential Synthesis Methodologies
One-pot and sequential syntheses are advanced strategies that improve efficiency by reducing the number of workup and purification steps, saving time, materials, and solvent.
A powerful one-pot strategy applicable to the synthesis of benzamides involves palladium-mediated carbonylative cross-coupling. nih.gov In a potential adaptation for this compound, a precursor like 1,4-diiodobenzene (B128391) could first undergo a palladium-catalyzed carbonylation with carbon monoxide to form an aroyl-palladium intermediate. This reactive species could then be trapped in the same vessel by (pyridin-2-yl)methanamine to yield the final product. Such procedures offer high synthetic convergence.
Sequential C-H functionalization represents another sophisticated one-pot approach. Research has shown that N-substituted benzamides can undergo sequential, site-selective functionalization at different positions on the aromatic ring within a single reaction vessel. rsc.org For example, a precursor benzamide could first undergo a directed ortho-C-H activation/functionalization, followed by a change in conditions or catalyst to enable a subsequent meta-C-H functionalization, all without isolating the intermediate. rsc.org This allows for the rapid construction of polysubstituted aromatic compounds from simple starting materials. While not directly reported for this compound, these methodologies provide a clear blueprint for future advanced, one-pot syntheses of this and related structures.
Synthesis of Structurally Related N-(Pyridin-2-ylmethyl)benzamide Analogs for Comparative Studies
The synthesis of structurally related analogs of N-(pyridin-2-ylmethyl)benzamide is crucial for comparative studies, such as structure-activity relationship (SAR) investigations in medicinal chemistry. Research has explored various synthetic routes to produce a diverse library of these compounds, often by modifying either the benzoyl or the pyridinyl moiety.
One common strategy involves the reaction of substituted benzoic acids with various aminopyridine derivatives. For instance, a series of N-pyridin-2-yl benzamide analogs were prepared as potential allosteric activators of glucokinase. researchgate.net The general synthetic scheme for these compounds involved converting a substituted benzoic acid into its corresponding acid chloride using thionyl chloride in refluxing chloroform. researchgate.net This activated intermediate was then reacted with different 2-aminopyridines to yield the final N-pyridin-2-yl benzamide analogs. researchgate.net
More complex analogs have also been synthesized. In one study, novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety were created. nih.gov This multi-step synthesis began with 2-chloro-5-iodobenzoic acid, which underwent esterification and cyanation. The resulting intermediate was then cyclized with a freshly prepared 3,6-dichloropicolinoyl chloride to form the 1,2,4-oxadiazole ring. nih.gov The final step involved hydrolysis of the ester followed by an aminolysis reaction with a substituted aniline (B41778) to form the target amide. nih.gov
Another approach focuses on modifying the linker between the two aromatic rings. A series of N-substituted benzamide derivatives were synthesized based on the structure of the antitumor agent Entinostat. researchgate.net These syntheses involved creating various intermediates, such as 4-[N-(pyridine-3-methoxycarbonyl) amino methyl]benzoic acid, which were then coupled with different amines to produce the final products. researchgate.net
The table below summarizes various synthetic methodologies used for preparing structurally related analogs, highlighting the diversity of reactants and reaction conditions employed in these studies.
| Target Analog Class | Reactant 1 | Reactant 2 | Method/Reagents | Research Finding |
| N-Pyridin-2-yl benzamide Analogs | Substituted Benzoic Acid | 2-Aminopyridines | 1. SOCl₂, Chloroform, Reflux2. Amine addition, Reflux | A general and effective route for producing various N-pyridin-2-yl benzamide analogs for biological screening. researchgate.net |
| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Methyl 2-chloro-5-iodobenzoate (precursor) | Substituted Anilines | Multi-step: Esterification, Cyanation, Cyclization, Hydrolysis, Aminolysis | Enabled the synthesis of complex analogs with pesticidal and fungicidal activities. nih.gov |
| N-Substituted Benzamides (Entinostat Analogs) | 4-(Aminomethyl)benzoic acid derivatives | Pyridine-containing amines | CDI / THF / TFA | Produced a library of compounds for evaluating anti-proliferative activity against various cancer cell lines. researchgate.net |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl) Acetamides | [4-Methylphenylsulphonamido] alkanoic acid chlorides | 2-Aminopyridine | 1. Thionyl Chloride2. Amine condensation | Yielded compounds with significant antifungal activity, in some cases superior to the reference drug fluconazole. researchgate.net |
Advanced Structural Characterization and Conformational Analysis of 4 Iodo N Pyridin 2 Ylmethyl Benzamide
Solution-State Structural Elucidation
Vibrational Spectroscopy (IR and Raman):Published, detailed IR and Raman spectra with band assignments for 4-iodo-N-(pyridin-2-ylmethyl)benzamide, which would offer insights into functional group conformations and potential hydrogen bonding in the solid state, were not found.
Further experimental research is required to determine the specific structural and conformational properties of this compound.
Conformational Preferences and Rotational Barriers
Dihedral Angle Analysis of Benzene (B151609) and Pyridine (B92270) Rings
The dihedral angle between the 4-iodobenzene ring and the pyridine ring is a critical parameter defining the molecule's three-dimensional structure. This angle is influenced by a balance of steric hindrance between the two aromatic systems and the potential for intramolecular interactions.
In the absence of a crystal structure for the title compound, data from analogous structures provide valuable insight. For instance, in the related molecule 2-iodo-N-(6-methyl-2-pyrid-yl)benzamide, the asymmetric unit reveals two independent molecules with significantly different dihedral angles between the aromatic ring planes, measuring 53.56(9)° and 72.14(19)°. nih.gov Another relevant example, 4-iodo-N-(o-tolylsulfonyl)benzamide, also shows two independent molecules in the asymmetric unit with dihedral angles of 83.1(4)° and 79.8(4)° between the two aryl rings. researchgate.net For 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide, the dihedral angle between the benzene and pyridine rings is 71.33(15)°. nih.gov These examples highlight that a twisted conformation between the two aromatic rings is typical for such benzamide (B126) derivatives. This twist minimizes steric repulsion between the rings, leading to a more stable, lower-energy conformation. The presence of the flexible methylene (B1212753) linker (—CH₂—) in this compound would likely allow for a wide range of dihedral angles, influenced by the surrounding environment and crystal packing forces if in the solid state.
Interactive Data Table: Dihedral Angles in Related Benzamide Derivatives
| Compound Name | Dihedral Angle (°) | Reference |
| 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide (Molecule 1) | 53.56(9) | nih.gov |
| 2-Iodo-N-(6-methyl-2-pyrid-yl)benzamide (Molecule 2) | 72.14(19) | nih.gov |
| 4-Iodo-N-(o-tolylsulfonyl)benzamide (Molecule A) | 83.1(4) | researchgate.net |
| 4-Iodo-N-(o-tolylsulfonyl)benzamide (Molecule B) | 79.8(4) | researchgate.net |
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | 71.33(15) | nih.gov |
Amide Torsion Angles and Planarity Studies
The amide group (—CO—NH—) in secondary amides generally exhibits a high degree of planarity due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This gives the C—N bond partial double-bond character, restricting rotation and leading to the existence of cis and trans isomers. For most N-aryl amides, the trans conformation is sterically favored.
The planarity of the amide group can be assessed by examining the torsion angle ω (O=C—N—H). In an ideally planar trans amide, this angle is 180°. Deviations from this value indicate a degree of twisting. For example, in 4-methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide, the conformation around the amide-like thiocarbonyl moiety is described by the torsion angles C8–N1–C7–O2, C7–N1–C8–N2, and C7—N1—C8—S1, which are 2.1(5)°, -4.4(4)°, and 175.9(2)° respectively, indicating a relatively planar arrangement. nih.gov
Interactive Data Table: Amide-Related Torsion Angles in a Related Compound
| Compound Name | Torsion Angle | Value (°) | Reference |
| 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide | C8–N1–C7–O2 | 2.1(5) | nih.gov |
| C7–N1–C8–N2 | -4.4(4) | nih.gov | |
| C7—N1—C8—S1 | 175.9(2) | nih.gov |
Computational and Theoretical Investigations of 4 Iodo N Pyridin 2 Ylmethyl Benzamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods provide insights into the fundamental aspects of molecular structure and reactivity.
Molecular Modeling and Conformational Landscape Exploration
The flexibility of the bond linking the pyridinylmethyl group to the benzamide (B126) nitrogen atom allows for multiple spatial arrangements, or conformations. Understanding this conformational landscape is essential for predicting the molecule's behavior in different environments.
Theoretical Studies on Molecular Interactions
The nature and strength of non-covalent interactions involving 4-iodo-N-(pyridin-2-ylmethyl)benzamide are critical for understanding its aggregation behavior and its potential to interact with biological targets. Theoretical studies would focus on identifying and characterizing these interactions. Key interactions would likely include:
Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), and the pyridine (B92270) ring contains a nitrogen atom that can also act as a hydrogen bond acceptor.
Halogen Bonding: The iodine atom on the benzamide ring is a potential halogen bond donor, capable of forming directional interactions with electron-rich atoms.
π-π Stacking: The aromatic pyridine and iodobenzoyl rings can engage in π-π stacking interactions, which would contribute to the stability of molecular assemblies.
In the absence of specific research on this compound, the detailed data tables and specific research findings requested cannot be provided. The scientific community would benefit from future computational studies on this compound to fill the current knowledge void.
Computational Prediction of Hydrogen Bonding Patterns
Computational modeling is a powerful tool for predicting the intricate network of hydrogen bonds that can form within and between molecules of this compound. The molecule possesses key functional groups capable of acting as both hydrogen bond donors and acceptors: the amide (N-H) group, the carbonyl (C=O) group, and the pyridine nitrogen atom.
In addition to intramolecular interactions, computational models predict the formation of robust intermolecular hydrogen bonds. The amide group can act as a hydrogen bond donor through its N-H group and as an acceptor via its carbonyl oxygen. nih.gov This dual functionality allows for the formation of extended chains and sheets. For instance, molecules can link together through N-H···O=C hydrogen bonds, a common motif in amide-containing crystal structures. nih.gov Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor for suitable donors in the crystalline phase. mdpi.com
Density Functional Theory (DFT) calculations on similar N-substituted benzamides have been employed to determine the relative stabilities of different conformers arising from hydrogen bonding. nih.gov These calculations often reveal that conformers stabilized by intramolecular hydrogen bonds are energetically favored. nih.gov The prediction of these hydrogen bonding patterns is crucial for understanding the solid-state packing of the compound, which in turn influences its physical properties such as solubility and melting point.
Table 1: Predicted Hydrogen Bonding Interactions in this compound
| Interaction Type | Donor | Acceptor | Predicted Motif |
| Intramolecular | Amide (N-H) | Pyridine Nitrogen | Six-membered ring |
| Intermolecular | Amide (N-H) | Carbonyl Oxygen (C=O) | Chains or sheets |
| Intermolecular | Suitable Donor | Pyridine Nitrogen | Extended networks |
Halogen Bonding Interactions with Electron Donors
The presence of an iodine atom on the benzamide ring of this compound introduces the possibility of another significant non-covalent interaction: halogen bonding. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net Computational studies have become indispensable in quantifying the strength and nature of these interactions.
The iodine atom in this compound is covalently bonded to a carbon atom of the electron-withdrawing benzamide ring. This electronic environment is predicted to create a positive electrostatic potential on the outer surface of the iodine atom, along the extension of the C-I bond, thus forming a σ-hole. researchgate.net This positive σ-hole makes the iodine atom a potential halogen bond donor.
Computational models can predict the strength of halogen bonding between this compound and various electron donors (Lewis bases). The strength of the interaction is influenced by both the size of the σ-hole on the iodine and the nucleophilicity of the electron donor. nih.gov Theoretical calculations on similar iodinated aromatic compounds interacting with nitrogen-containing heterocycles, such as pyridine, have shown that the N···I halogen bond is a significant stabilizing interaction. rsc.org
Table 2: Computational Predictions for Halogen Bonding with this compound
| Property | Computational Prediction |
| Halogen Bond Donor | Iodine atom |
| Nature of Interaction | Directional, non-covalent |
| Key Feature | Positive σ-hole on the iodine atom |
| Potential Electron Donors | Lewis bases (e.g., pyridine, anions) |
| Factors Influencing Strength | Size of σ-hole, nucleophilicity of donor |
Computational Assistance in Reaction Mechanism Elucidation for Synthesis Pathways
Computational chemistry offers invaluable tools for elucidating the reaction mechanisms of synthetic pathways leading to compounds like this compound. A common route for the synthesis of such amides is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base. tifr.res.in
Theoretical calculations, particularly using DFT, can be employed to model the entire reaction coordinate for the formation of the amide bond. researchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction pathway. By calculating the energies of these species, a detailed energy profile of the reaction can be constructed.
For the synthesis of this compound from 4-iodobenzoyl chloride and 2-(aminomethyl)pyridine, computational studies can elucidate several key aspects of the mechanism. These include:
Nucleophilic Attack: Modeling the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride to form a tetrahedral intermediate. libretexts.org
Transition State Analysis: Locating and characterizing the transition state for the formation and breakdown of the tetrahedral intermediate. The calculated energy of the transition state provides the activation energy barrier for the reaction. nih.gov
Role of the Base: Investigating the role of the base in neutralizing the HCl byproduct, thereby driving the reaction to completion. tifr.res.in
Quantum chemical studies on similar amide formation reactions have provided insights into the favorability of different mechanistic pathways. researchgate.net For instance, computational models can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By understanding the energetics and geometries of the intermediates and transition states, reaction conditions can be optimized to improve yields and minimize side products.
Table 3: Key Stages in the Synthesis of this compound Amenable to Computational Study
| Reaction Stage | Computational Focus | Information Gained |
| Nucleophilic Addition | Geometry and energy of the tetrahedral intermediate | Stability of the intermediate |
| Transition State | Vibrational frequency analysis | Confirmation of transition state and activation energy |
| Product Formation | Energy of products relative to reactants | Overall reaction thermodynamics |
Chemical Reactivity and Functionalization Potential of 4 Iodo N Pyridin 2 Ylmethyl Benzamide
Reactivity at the Iodophenyl Moiety
The presence of an iodine atom on the phenyl ring is a key feature that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The carbon-iodine bond in 4-iodo-N-(pyridin-2-ylmethyl)benzamide serves as an excellent electrophilic partner in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar 4-iodobenzamide (B1293542) derivatives. For instance, the Suzuki-Miyaura coupling of N-Ac/Bn benzamide (B126) with various boronic acids has been shown to proceed with high efficiency. nih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. organic-chemistry.orgnih.govresearchgate.netresearchgate.net
Representative Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 95 | libretexts.org |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)2/XPhos | Cs2CO3 | Toluene | 92 | beilstein-journals.org |
| N-Ac/Bn benzamide | Aryl boronic acids | NHC-palladacycle | K3PO4 | Toluene | Good to Excellent | nih.gov |
| Benzyl (B1604629) bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 84 | nih.gov |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. nih.govrsc.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. The Sonogashira coupling of various aryl iodides with terminal alkynes has been well-established, demonstrating the feasibility of this transformation on the this compound scaffold. researchgate.net
Representative Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 95 | researchgate.net |
| 4-Iodoacetophenone | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 92 | researchgate.net |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 89 | researchgate.net |
| Heterocyclic phosphonium (B103445) salt | Terminal alkyne | Pd catalyst/CuI | DIPEA | NMP | Moderate to Good | acs.org |
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful tool for synthesizing arylamines. The amination of aryl iodides is generally efficient, suggesting that this compound can be readily converted to its corresponding 4-amino derivative. beilstein-journals.orgorgsyn.orgrsc.org
Representative Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-13α-estrone derivative | Aniline (B41778) | Pd(OAc)2/X-Phos | Cs2CO3 | Toluene | 91 | beilstein-journals.org |
| 4-Bromo-13α-estrone derivative | Aniline | Pd(OAc)2/X-Phos | Cs2CO3 | Toluene | 88 | beilstein-journals.org |
| Aryl Mesylates | Various amines | Pd(OAc)2/CM-phos | K3PO4 | Dioxane | Good to Excellent | orgsyn.org |
| Aryl Chlorides | Various amines | Dianisole-decorated Pd-NHC | NaOtBu | Toluene | Good to Excellent | rsc.org |
Nucleophilic Aromatic Substitution Reactions
While less common for non-activated aryl halides, nucleophilic aromatic substitution (SNA) can occur at the iodophenyl moiety under specific conditions. nih.govyoutube.comlibretexts.orglibretexts.org The reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which is not the case for this compound. However, the use of very strong nucleophiles or specific reaction conditions, such as high temperatures or the use of a catalyst, could potentially enable the displacement of the iodide. youtube.comlibretexts.org In the context of related compounds, SNAr reactions are more commonly observed on electron-deficient heterocyclic rings. nih.gov
Reactivity of the Pyridin-2-ylmethyl Amide Fragment
The pyridin-2-ylmethyl amide portion of the molecule offers additional sites for chemical modification, including the pyridine (B92270) nitrogen and the amide linkage itself.
Reactions Involving the Pyridine Nitrogen
The nitrogen atom of the pyridine ring is basic and nucleophilic, making it susceptible to a variety of reactions.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netarkat-usa.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and can also serve as a protecting group. arkat-usa.org For instance, substituted 2-chloromethylpyridyl derivatives have been successfully oxidized to their corresponding N-oxides. researchgate.net
N-Alkylation: The lone pair of electrons on the pyridine nitrogen can react with alkylating agents to form quaternary pyridinium (B92312) salts. This reaction can modify the solubility and biological activity of the molecule.
Transformations of the Amide Linkage
The amide bond is generally stable, but it can be cleaved or transformed under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (4-iodobenzoic acid) and amine (pyridin-2-ylmethanamine) under acidic or basic conditions, typically requiring elevated temperatures. libretexts.orgpearson.com For example, N-benzylbenzamide can be hydrolyzed to benzoic acid. pearson.com
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4), which would convert the amide to a secondary amine. This transformation can be useful for modifying the linker between the phenyl and pyridinyl moieties. The reduction of N-benzylbenzamide can lead to benzyl alcohol after cleavage of the C-N bond. pearson.com
Development of Diverse Analogs via Derivatization
The functional handles present in this compound make it an excellent scaffold for the development of diverse analogs. The palladium-catalyzed cross-coupling reactions at the iodo-position are particularly powerful in this regard. By varying the coupling partner in Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the 4-position of the benzoyl group. This allows for the systematic exploration of the structure-activity relationship of this class of compounds. For example, coupling with different boronic acids can introduce various aryl or heteroaryl groups, while Sonogashira coupling can introduce alkynyl functionalities that can be further elaborated. Similarly, Buchwald-Hartwig amination allows for the introduction of a diverse range of amino substituents. These derivatization strategies have been successfully applied to similar scaffolds to generate libraries of compounds for biological screening. organic-chemistry.org
Modification of the Pyridine Ring
The pyridine ring within the this compound molecule, while generally less reactive towards electrophilic substitution, can be activated to undergo specific modifications. A key strategy to enhance its reactivity is through N-oxidation.
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. youtube.com The N-oxide can then direct the introduction of substituents at the 4-position of the pyridine ring. Following the desired substitution, the N-oxide can be selectively deoxygenated to restore the pyridine ring, yielding a functionalized product. This two-step process provides a reliable method for introducing a variety of functional groups onto the pyridine moiety that would be challenging to achieve directly.
While electrophilic aromatic substitution on pyridine itself is challenging due to the electron-withdrawing nature of the nitrogen atom, theoretical studies suggest that the reaction landscape can be complex. rsc.orgresearchgate.net For pyridine derivatives, the introduction of activating groups or the use of highly reactive electrophiles can facilitate substitution, though this often results in a mixture of products.
Substitutions on the Benzamide Phenyl Ring
The presence of an iodine atom on the benzamide phenyl ring makes this part of the molecule a prime site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, offer an efficient and versatile toolkit for the derivatization of this aryl iodide.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the iodinated benzamide and a terminal alkyne. organic-chemistry.org The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govnih.gov This methodology allows for the introduction of various substituted alkynyl groups at the 4-position of the benzamide ring, significantly expanding the molecular complexity.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 60 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | Room Temp - 100 |
| [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Room Temperature |
This table presents generalized conditions for Sonogashira reactions involving aryl iodides. Specific conditions for this compound may vary.
Suzuki-Miyaura Coupling: The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, facilitating the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound, typically a boronic acid or its ester. organic-chemistry.orgresearchgate.net This reaction is known for its mild conditions and high functional group tolerance, making it a highly valuable tool for creating biaryl structures.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 - 110 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 - 100 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 90 - 120 |
This table illustrates common conditions for Suzuki-Miyaura coupling reactions with aryl iodides. Optimal conditions for this compound would require experimental determination.
The utility of this compound as a building block is particularly evident in the synthesis of complex molecules, such as inhibitors of poly(ADP-ribose) polymerase (PARP). nih.govnih.govresearchgate.netresearchgate.net In these synthetic campaigns, the iodo-substituent serves as a crucial handle for introducing larger, more complex fragments via cross-coupling reactions, ultimately leading to the final bioactive compounds.
Future Directions in Fundamental Chemical Research of 4 Iodo N Pyridin 2 Ylmethyl Benzamide
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The future of synthesizing 4-iodo-N-(pyridin-2-ylmethyl)benzamide will likely focus on developing more environmentally friendly and efficient methods. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research could explore several avenues to enhance the sustainability of its synthesis.
One promising direction is the adoption of green chemistry principles . This includes the use of solvent-free reaction conditions or the replacement of conventional organic solvents with more benign alternatives like water or bio-based solvents. tandfonline.comtandfonline.com For instance, methodologies for N-benzoylation under solvent- and activation-free conditions have been reported for various amines and could be adapted for the synthesis of the title compound. tandfonline.com
Another area of interest is the development of catalytic methods that minimize waste and improve atom economy. The use of copper-catalyzed reactions for the formation of N-aryl amides from arenediazonium salts and primary amides presents a potential sustainable alternative to traditional methods that use toxic acid chlorides or expensive catalysts. organic-chemistry.org Additionally, enzymatic catalysis, such as the use of Candida antarctica lipase (B570770) B, offers a highly efficient and environmentally friendly route for amide bond formation, which could be explored for the synthesis of this compound. nih.gov
Furthermore, flow chemistry presents an opportunity for a more controlled, scalable, and potentially safer synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity while minimizing the risks associated with batch processes.
Future synthetic strategies could also focus on the direct C-H functionalization of simpler precursors, which would be a more atom-economical approach compared to traditional multi-step syntheses. researchgate.net
Advanced Spectroscopic Probes for Detailed Molecular Insights
While standard spectroscopic techniques provide basic characterization, advanced methods can offer unprecedented insights into the molecular structure, dynamics, and intermolecular interactions of this compound.
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy , such as 2D and 3D NMR techniques, can be employed to unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations between atoms. numberanalytics.comnumberanalytics.com This would provide a detailed picture of the molecule's conformation in solution. Advanced NMR methods like cryogenic NMR could enhance sensitivity and resolution, allowing for the study of subtle conformational changes and intermolecular interactions. numberanalytics.com
Surface-Enhanced Raman Spectroscopy (SERS) could be utilized to study the molecule's vibrational modes with high sensitivity, particularly when adsorbed on metallic surfaces. numberanalytics.com This could provide valuable information about its orientation and interaction with different materials.
The combination of various spectroscopic techniques with computational modeling will be crucial for a comprehensive understanding of the molecule's properties. intertek.com
| Spectroscopic Technique | Potential Insights for this compound |
| 2D and 3D NMR | Detailed conformational analysis and determination of interatomic distances. numberanalytics.comnumberanalytics.com |
| Cryogenic NMR | Enhanced spectral resolution to study subtle structural features and weak intermolecular interactions. numberanalytics.com |
| SERS | Information on molecular orientation and interaction with surfaces. numberanalytics.com |
| X-ray Crystallography | Precise determination of the solid-state structure, including bond lengths, angles, and crystal packing. |
Theoretical Prediction and Experimental Validation of Unique Chemical Reactivities
Computational chemistry is a powerful tool for predicting the chemical behavior of molecules before engaging in extensive experimental work. mit.edu For this compound, theoretical studies can guide the exploration of its reactivity.
Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential. bohrium.com This information can help predict the most likely sites for electrophilic and nucleophilic attack, as well as its potential to participate in various chemical reactions. Quantum chemical calculations can also be used to model reaction pathways and transition states, providing insights into reaction mechanisms and kinetics. rsc.org
The presence of the iodo-substituent on the benzoyl ring offers a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Theoretical studies can help predict the feasibility and selectivity of these reactions, guiding the design of new derivatives. The pyridine (B92270) nitrogen and the amide functionality also present opportunities for coordination chemistry and hydrogen bonding interactions, which can be modeled computationally.
Experimental validation of these theoretical predictions will be crucial. This would involve systematically studying the reactivity of this compound under various conditions and with a range of reagents, and comparing the experimental outcomes with the computational predictions. chemrxiv.org
Development as a Scaffold for Material Science Applications (excluding specific material properties/applications that would fall under prohibited elements, focusing on its role as a structural motif)
The unique structural features of this compound make it an attractive building block, or scaffold, for the construction of larger, functional materials. The combination of a rigid benzamide (B126) core, a flexible pyridylmethyl group, and a reactive iodo-substituent provides multiple points for modification and assembly.
The pyridine moiety is a well-known coordinating ligand for a variety of metal ions. nih.govrsc.org This allows for the use of this compound as a ligand to construct metal-organic frameworks (MOFs) or coordination polymers . The structure of the ligand can direct the assembly of these materials, influencing their porosity and dimensionality.
The amide group is capable of forming strong hydrogen bonds, which can be exploited to create supramolecular assemblies such as gels, liquid crystals, or self-assembled monolayers. The directionality and strength of these hydrogen bonds can be tuned by modifying the substituents on the scaffold. The presence of the pyridyl group can also influence intermolecular interactions, leading to specific hydrogen-bonding synthons. mdpi.com
The iodo-substituent serves as a versatile functional handle for post-synthetic modification of materials constructed from this scaffold. Through reactions like cross-coupling, a wide range of functional groups can be introduced, allowing for the fine-tuning of the material's structural properties. Benzamide derivatives have been explored as scaffolds in various contexts, including the development of α-helix mimetics and inhibitors of bacterial cell division proteins. nih.govnih.gov
Integration into Complex Chemical Systems for Fundamental Studies
Beyond its potential applications, this compound can serve as a valuable tool for fundamental studies in complex chemical systems. Its well-defined structure and multiple functional groups allow it to be incorporated into larger systems to probe fundamental chemical and physical processes.
For instance, it could be used as a component in stimuli-responsive systems . The pyridine nitrogen can be protonated or coordinated to a metal ion, which could induce a conformational change in the molecule or alter its self-assembly behavior. This could be used to study the principles of molecular switching and sensing.
The molecule could also be incorporated into biomimetic systems to study molecular recognition and self-assembly processes. The amide linkage is a key feature of peptides and proteins, and studying the hydrogen-bonding patterns of this molecule could provide insights into the folding and assembly of larger biomolecules.
Furthermore, by attaching chromophores or fluorophores to the scaffold, it could be used as a probe to study energy or electron transfer processes in multicomponent systems. The distance and orientation between the donor and acceptor units could be controlled by the rigid benzamide backbone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-iodo-N-(pyridin-2-ylmethyl)benzamide in a research laboratory?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Amidation : React 4-iodobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions (e.g., triethylamine in anhydrous DMSO or DMF) to form the benzamide backbone .
Purification : Use column chromatography (e.g., silica gel with chloroform:methanol gradients) followed by recrystallization from IPA/water mixtures to achieve high purity (>95%) .
Validation : Confirm reaction completion via TLC and characterize intermediates using -NMR and IR spectroscopy (e.g., C=O stretch at ~1650 cm) .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify aromatic proton environments (e.g., pyridine protons at δ 8.4–8.6 ppm) and iodobenzamide signals .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (exact mass: ~352.02 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N percentages (±0.3% tolerance) .
Q. What are the key challenges in achieving high purity, and how are they addressed?
- Methodological Answer :
- Byproduct Formation : Trace unreacted 2-(aminomethyl)pyridine can be removed via acidic washes (e.g., 1M HCl) .
- Iodine Stability : Protect the reaction from light to prevent dehalogenation; use argon/nitrogen atmospheres during coupling steps .
- Crystallization Optimization : Screen solvents (e.g., ethanol, acetone) to improve crystal yield and purity .
Advanced Research Questions
Q. How can crystallographic data (e.g., hydrogen bonding) inform molecular interactions in solid-state studies?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX-97 for structure solution and refinement. Key parameters: R-factor <5%, anisotropic displacement parameters for iodine .
- Hydrogen Bond Analysis : Identify motifs (e.g., N–H···O=C) using Mercury CSD’s graph-set analysis. For example, face-to-face π-stacking between pyridine and benzamide rings may stabilize the lattice .
- Thermal Motion : Analyze displacement ellipsoids to assess conformational flexibility .
Q. What structural modifications enhance biological activity, particularly in targeting sigma receptors?
- Methodological Answer :
- Iodine Substitution : Retain iodine for sigma receptor affinity (IC <50 nM in analogs like IPAB). Replace with boron clusters (e.g., 1,2-dicarba-closo-dodecaborane) for BNCT applications .
- Side-Chain Optimization : Introduce piperazine/ethylamino groups to improve blood-brain barrier permeability (logP >2.5) .
- SAR Studies : Test derivatives in radioligand assays (e.g., -labeled compounds) to quantify binding kinetics .
Q. How can computational tools like SHELX and Mercury CSD refine crystal structures?
- Methodological Answer :
- SHELX Workflow :
Data Integration : Import .hkl files from diffractometers.
Refinement : Use SHELXL for least-squares minimization; apply restraints for disordered regions (e.g., pyridine methyl groups) .
- Mercury CSD Visualization :
- Generate packing diagrams to identify voids (>5% solvent content).
- Compare with CSD entries (e.g., refcode: XYZ123) for similarity metrics .
Q. What role does the iodine atom play in pharmacological targeting?
- Methodological Answer :
- Receptor Binding : Iodine’s van der Waals radius (~1.98 Å) fits hydrophobic pockets in sigma receptors. Radiolabel with for SPECT imaging in cancer models .
- Metabolic Stability : Iodine’s low electronegativity reduces oxidative metabolism, prolonging half-life (t >6h in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
